molecular formula C21H18N6O3 B3069637 2,4,6-Tris(4-aminophenoxy)-1,3,5-triazine CAS No. 22065-34-5

2,4,6-Tris(4-aminophenoxy)-1,3,5-triazine

Cat. No. B3069637
CAS RN: 22065-34-5
M. Wt: 402.4 g/mol
InChI Key: GGWRKPJRGMCLQA-UHFFFAOYSA-N
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Description

“2,4,6-Tris(4-aminophenoxy)-1,3,5-triazine” is a chemical compound that has been used in the synthesis of various materials. It has been used in the creation of hyperbranched polyimides and covalent organic frameworks .


Synthesis Analysis

The synthesis of this compound involves a one-pot Mannich reaction of planar molecules 1,3,5-tris(4-aminophenyl)triazine (TAPT) and 2,4,6-tris(p-hydroxyphenyl)triazine (THPT) with paraformaldehyde . Another method involves a three-step process using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene .


Chemical Reactions Analysis

The compound has been used in the synthesis of covalent organic frameworks (COFs) and hyperbranched polyimides . The reactions involve polycondensation and thermal curing processes .


Physical And Chemical Properties Analysis

The synthesized covalent organic frameworks exhibited high crystallinity, large BET surface areas (up to 1747 m²/g), excellent thermal stability, and pore size distributions from 1.80 to 2.55 nm .

Scientific Research Applications

Coordination Nanostructures

This compound has been used in the study of coordination nanostructures. The modulation effects of Cu2+/Fe3+ ions on the hydrogen-bonded structure of this compound on a HOPG surface have been investigated at the liquid–solid interface by scanning tunneling microscopy (STM) . The self-assembled structures of this compound formed by metal–ligand coordination bonds can be effectively adjusted by regulating the concentration of metal ions in a mixed solution .

Electrochromic Material

4,4’,4’'- s -Triazine-2,4,6-triyl-tribenzoic acid (H3TATB), a derivative of this compound, is an electron acceptor that can be used in the synthesis of an electrochromic material (ECM) . ECM can be used for a variety of applications such as electronic paper, smart windows, and energy storage devices .

Synthesis of Novel Nanostructures

The compound has been used in the direct preparation of novel nanostructures ranging from clusters, 1D chains or polymers, to 2D coordination frameworks, and even 3D structures . These structures have potential applications in nano-devices and nanopatterning .

Metal–Organic Coordination Structures

The compound has been used in the formation of metal–organic coordination structures. These structures are materials comprising reticular metal centers and organic linkers in which the two constituents bind with each other via metal ligand coordination interactions . These structures have specific and targeted applications in the areas of chemical and materials sciences .

Regulation of Molecular Architectures

The compound has been used in studies focusing on the regulation of molecular architectures. The regulatory effect of concentration leads to the diversity of molecular architectures dominated by coordination bonds .

Investigation of Hydrogen-Bonded Structures

The compound has been used in the investigation of hydrogen-bonded structures. The modulation effects of Cu2+/Fe3+ ions on the hydrogen-bonded structure of this compound have been investigated .

properties

IUPAC Name

4-[[4,6-bis(4-aminophenoxy)-1,3,5-triazin-2-yl]oxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c22-13-1-7-16(8-2-13)28-19-25-20(29-17-9-3-14(23)4-10-17)27-21(26-19)30-18-11-5-15(24)6-12-18/h1-12H,22-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWRKPJRGMCLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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